molecular formula C19H18N2O5 B12314674 2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid

2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid

Katalognummer: B12314674
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: IWFKXMXHKHTPHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of an indole ring substituted with methoxy groups and a phenylacetic acid moiety.

Vorbereitungsmethoden

The synthesis of 2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid involves several steps. One common synthetic route includes the installation of the gramine side chain on an indole precursor using N,N-dimethylmethylene ammonium chloride in acetic acid, followed by the elimination of the tosyl masking group . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The methoxy groups and the phenylacetic acid moiety may also contribute to its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid include other indole derivatives such as:

Eigenschaften

Molekularformel

C19H18N2O5

Molekulargewicht

354.4 g/mol

IUPAC-Name

2-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]-2-phenylacetic acid

InChI

InChI=1S/C19H18N2O5/c1-25-14-8-9-15(26-2)17-12(14)10-13(20-17)18(22)21-16(19(23)24)11-6-4-3-5-7-11/h3-10,16,20H,1-2H3,(H,21,22)(H,23,24)

InChI-Schlüssel

IWFKXMXHKHTPHT-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NC(C3=CC=CC=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.